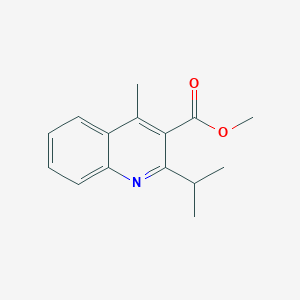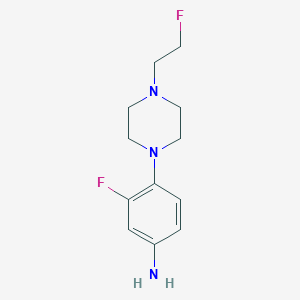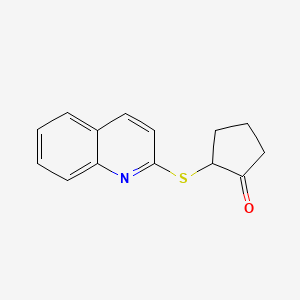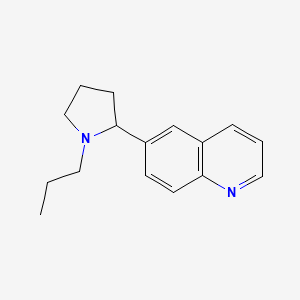
6-(1-Propylpyrrolidin-2-yl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(1-Propylpyrrolidin-2-yl)quinoline is a heterocyclic compound that features a quinoline core fused with a pyrrolidine ring. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The quinoline moiety is known for its diverse biological activities, while the pyrrolidine ring enhances the compound’s pharmacokinetic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Skraup synthesis, which involves heating aniline with sulfuric acid, glycerol, and an oxidizing agent such as nitrobenzene to yield quinoline . The pyrrolidine ring can be introduced via cyclization reactions involving appropriate precursors.
Industrial Production Methods: Industrial production methods for this compound often utilize green chemistry principles to minimize environmental impact. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions: 6-(1-Propylpyrrolidin-2-yl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, often using halogenated derivatives as intermediates.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenated quinoline derivatives with nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions include various quinoline derivatives with modified functional groups, enhancing their biological activity and pharmacological properties.
Scientific Research Applications
6-(1-Propylpyrrolidin-2-yl)quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-(1-Propylpyrrolidin-2-yl)quinoline involves its interaction with specific molecular targets. The quinoline moiety is known to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication . This inhibition leads to the fragmentation of bacterial DNA, resulting in cell death. The pyrrolidine ring enhances the compound’s binding affinity and selectivity for these targets.
Comparison with Similar Compounds
Quinoline: A parent compound with a simpler structure but similar biological activities.
Quinolone: A derivative with enhanced antibacterial properties due to the presence of a carboxylic acid group.
Pyrrolidine: A simpler nitrogen-containing heterocycle with diverse pharmacological activities.
Uniqueness: 6-(1-Propylpyrrolidin-2-yl)quinoline stands out due to the combination of the quinoline and pyrrolidine moieties, which confer unique pharmacokinetic and pharmacodynamic properties. This dual functionality enhances its potential as a versatile scaffold for drug development.
Properties
Molecular Formula |
C16H20N2 |
|---|---|
Molecular Weight |
240.34 g/mol |
IUPAC Name |
6-(1-propylpyrrolidin-2-yl)quinoline |
InChI |
InChI=1S/C16H20N2/c1-2-10-18-11-4-6-16(18)14-7-8-15-13(12-14)5-3-9-17-15/h3,5,7-9,12,16H,2,4,6,10-11H2,1H3 |
InChI Key |
AXEXPZHMHALWFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCCC1C2=CC3=C(C=C2)N=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Benzyl-6-oxa-2-azaspiro[4.5]decan-9-amine](/img/structure/B11867686.png)
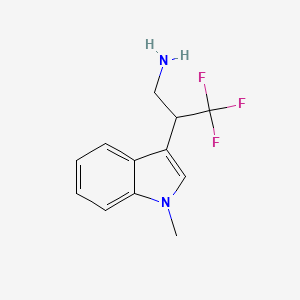

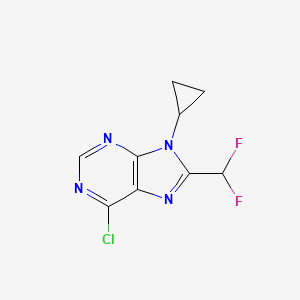

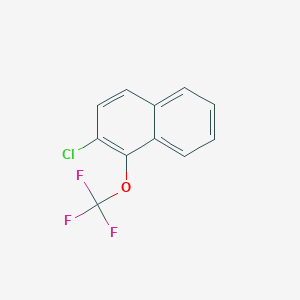
![2-(6-Fluoropyridin-3-YL)-5-methoxy-3H-imidazo[4,5-B]pyridine](/img/structure/B11867721.png)
![[2,4'-Bipyridine]-3',5-dicarboxylic acid](/img/structure/B11867734.png)
![Methyl 4-chloro-2-methylthieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B11867738.png)

